

JNJ-38877605 (JNJ525) Technical Support Center: Solubility and Formulation Guide

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Compound of Interest		
Compound Name:	JNJ525	
Cat. No.:	B15585085	Get Quote

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice regarding the solubility of JNJ-38877605, a potent and selective c-Met kinase inhibitor.

Frequently Asked Questions (FAQs) Q1: What is the recommended solvent for preparing a stock solution of JNJ-38877605?

The recommended solvent for preparing high-concentration stock solutions of JNJ-38877605 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] There are varying reports on its maximum solubility in DMSO, ranging from 6 mg/mL to 50 mg/mL.[2][4] This variability may be due to differences in compound purity, the water content of the DMSO, and experimental conditions. For optimal results, always use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[3]

Q2: My JNJ-38877605 is not dissolving properly or is precipitating out of solution. What are the common causes and solutions?

Several factors can contribute to dissolution problems. Please refer to the troubleshooting workflow below.

Common Causes:

Troubleshooting & Optimization



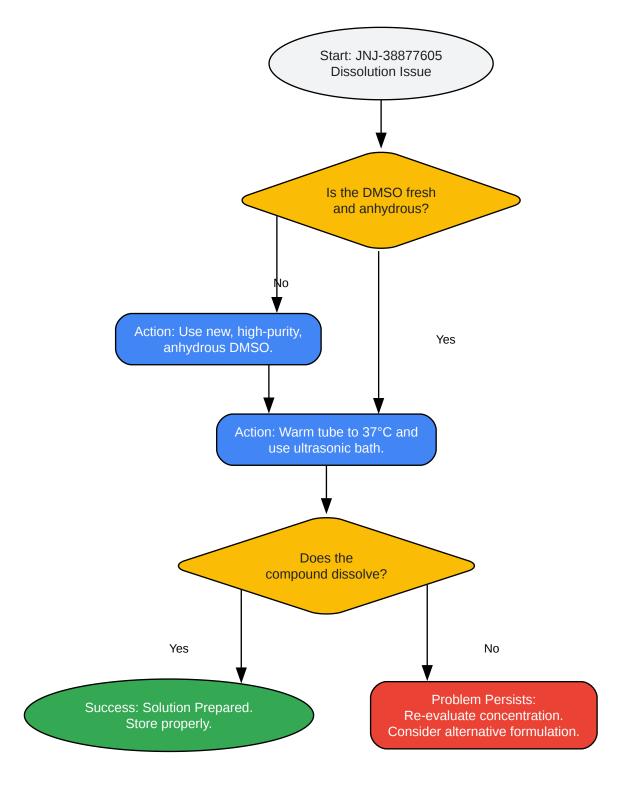


- Water Content in Solvent: JNJ-38877605 solubility is sensitive to moisture. The presence of water in DMSO can cause the compound to precipitate.[3]
- Low-Quality Solvent: Using solvents of insufficient purity can affect solubility.
- Temperature: The compound may be less soluble at lower temperatures.
- Saturation: The concentration may have exceeded the solubility limit under your specific conditions.

Troubleshooting Steps:

- Use Anhydrous Solvent: Ensure you are using fresh, high-purity, anhydrous DMSO.[3]
- Gentle Warming: Warm the solution gently in a 37°C water bath.[1]
- Sonication: Use an ultrasonic bath to aid dissolution.[1][4] This can be particularly helpful for achieving higher concentrations.
- Prepare Fresh: Prepare solutions fresh for each experiment to avoid issues related to freezethaw cycles and long-term storage, during which water absorption can occur.





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Caption: Troubleshooting workflow for dissolving JNJ-38877605.

Q3: What is the solubility of JNJ-38877605 in aqueous buffers or cell culture media?



JNJ-38877605 is practically insoluble in water and aqueous-based solutions like ethanol, PBS, and cell culture media.[2][3][4][5] When preparing working solutions for cell-based assays, it is critical to first create a high-concentration stock in DMSO and then dilute this stock into the aqueous medium. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Be aware that diluting the DMSO stock into an aqueous buffer may cause the compound to precipitate if its final concentration exceeds its aqueous solubility limit.

Q4: How can I prepare JNJ-38877605 for in vivo animal studies?

Due to its poor aqueous solubility, JNJ-38877605 cannot be simply dissolved in saline or PBS for in vivo use.[4] It requires a specific formulation, typically a suspension for oral administration (p.o.).

Common Formulation Strategies:

- Carboxymethyl Cellulose (CMC): A homogeneous suspension can be prepared using CMC-Na.[2]
- Co-solvent/Surfactant System: A multi-step procedure involving propylene glycol (as a solvent), Tween 80 (as a surfactant), and D5W (5% dextrose in water) has been described.
 [3]

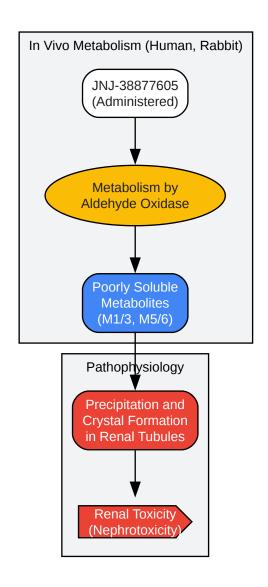
It is crucial to ensure the final formulation is a homogeneous suspension and to prepare it fresh before each administration to ensure consistent dosing.

Q5: I've heard about toxicity issues related to JNJ-38877605's solubility. Can you explain this?

Yes, the clinical development of JNJ-38877605 was halted due to renal toxicity observed in humans.[6][7] This toxicity is a direct consequence of a specific type of in vivo solubility problem. JNJ-38877605 is metabolized by the enzyme aldehyde oxidase, particularly in humans and rabbits, into metabolites (e.g., M1/3, M5/6) that are poorly soluble.[6][7][8] These insoluble metabolites precipitate in the renal tubules, forming crystals that lead to kidney



damage (nephrotoxicity).[6][8] This issue is species-specific and was not observed in initial preclinical studies in rats and dogs.[7]



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Caption: Metabolic pathway leading to JNJ-38877605-induced renal toxicity.

Data Presentation

Table 1: Solubility of JNJ-38877605 in Various Solvents



Solvent	Reported Solubility	Molar Equivalent (MW=377.35)	Source(s)	Notes
DMSO	≥ 30 mg/mL	≥ 79.50 mM	[1]	Use fresh, anhydrous DMSO. Warming and sonication can aid dissolution.[1][3]
50 mg/mL	132.5 mM	[2][3]		
6 mg/mL	15.9 mM	[4]		
Chloroform	30 mg/mL	79.5 mM	[9]	
Water	0.0115 mg/mL	0.03 mM	[5]	Considered practically insoluble.[2][3]
< 1 mg/mL	< 2.65 mM	[4]		
Ethanol	Insoluble	-	[2][3]	
< 1 mg/mL	< 2.65 mM	[4]		

Note: Solubility can vary between batches and is dependent on experimental conditions.

Table 2: Example Formulations for In Vivo Oral Administration



Formulation Method	Components	Final Concentration	Source
Homogeneous Suspension	JNJ-38877605, Carboxymethyl cellulose sodium (CMC-Na) solution	≥ 5 mg/mL	[2]
Co-solvent System	1. JNJ-38877605 in Propylene Glycol2. Tween 803. 5% Dextrose in Water (D5W)	Not specified, example uses 100 mg/mL stock	[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

Objective: To prepare a 50 mg/mL (132.5 mM) stock solution of JNJ-38877605 in DMSO.

Materials:

- JNJ-38877605 powder
- Anhydrous, high-purity DMSO (new, sealed bottle recommended)
- Sterile microcentrifuge tube or vial
- · Vortex mixer
- · Water bath set to 37°C
- Ultrasonic bath

Methodology:



- Weigh the desired amount of JNJ-38877605 powder and place it into a sterile vial. For example, for 1 mL of a 50 mg/mL solution, weigh 50 mg.
- Add the calculated volume of anhydrous DMSO to the vial.
- Vortex the mixture vigorously for 1-2 minutes.
- If the solid is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes.[1] Vortex again.
- If dissolution is still incomplete, place the vial in an ultrasonic bath for 10-15 minutes, or until the solution is clear.[1][4]
- Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freezethaw cycles.
- Store the stock solution at -20°C or -80°C for long-term stability.[1][3]

Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage (in vivo)

Objective: To prepare a 5 mg/mL homogeneous suspension of JNJ-38877605 using CMC-Na for oral administration in animal models.[2]

Materials:

- JNJ-38877605 powder
- Carboxymethyl cellulose sodium (CMC-Na)
- Sterile water
- Mortar and pestle (optional, for fine powder)
- Stir plate and magnetic stir bar
- Appropriate sized beaker or tube



Methodology:

- Prepare the Vehicle: First, prepare the CMC-Na solution (e.g., 0.5% w/v). To do this, slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously until it is fully dissolved. This may take some time.
- Weigh Compound: Weigh the required amount of JNJ-38877605. For 10 mL of a 5 mg/mL suspension, weigh 50 mg of the compound.
- Create a Paste: Place the JNJ-38877605 powder in a small beaker or mortar. Add a very small volume of the CMC-Na vehicle (a few drops) and triturate with a pestle or spatula to create a smooth, uniform paste. This step helps prevent clumping.
- Dilute to Final Volume: Gradually add the remaining volume of the CMC-Na vehicle to the paste while continuously stirring or vortexing.
- Homogenize: Place the mixture on a stir plate and stir for 15-30 minutes to ensure a uniform, homogeneous suspension.
- Administer: Use the suspension immediately after preparation. Ensure the suspension is mixed well (e.g., by vortexing) immediately before drawing each dose to guarantee uniformity.

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